An In-Depth Technical Guide to 3,5-Difluoropyridin-4-amine: A Core Building Block in Modern Chemistry
An In-Depth Technical Guide to 3,5-Difluoropyridin-4-amine: A Core Building Block in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative that has emerged as a critical structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms flanking the C4-amino group imparts a unique combination of electronic and physicochemical properties. These properties include modulated basicity of the amino group, altered reactivity of the pyridine ring, and the potential to enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of 3,5-Difluoropyridin-4-amine, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Physicochemical Properties
3,5-Difluoropyridin-4-amine, identified by CAS Number 159783-22-9, is a solid compound at room temperature. The fluorine atoms, being the most electronegative elements, exert a strong inductive electron-withdrawing effect on the pyridine ring. This electronic perturbation is central to the compound's unique characteristics.
Key Identifiers and Properties
The fundamental properties of 3,5-Difluoropyridin-4-amine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 159783-22-9 | [1][2] |
| Molecular Formula | C₅H₄F₂N₂ | [1][2][3] |
| Molecular Weight | 130.10 g/mol | [2][3] |
| IUPAC Name | 3,5-difluoropyridin-4-amine | [3] |
| Synonyms | 4-Amino-3,5-difluoropyridine, 3,5-Difluoro-4-pyridinamine | [1][2] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 102-105 °C | [3] |
| Boiling Point | 175 °C | [3] |
| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=C(C(=C(C=N1)F)N)F | [3] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Molecular Structure and Electronic Profile
The structure of 3,5-Difluoropyridin-4-amine is defined by a pyridine core functionalized with an amino group at the 4-position and fluorine atoms at the 3 and 5 positions. This specific arrangement creates a molecule with distinct electronic and steric features that are highly valuable in molecular design.
Caption: Key structural features and their electronic consequences.
The two ortho-fluorine atoms significantly lower the pKa of the pyridinic nitrogen and the exocyclic amino group through induction, making them less basic than in 4-aminopyridine. This attenuation of basicity can be critical in drug design to avoid off-target interactions or improve oral bioavailability.[4] Furthermore, the incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]
Synthesis and Manufacturing
While multiple synthetic routes can be envisioned, a common and logical approach involves the nucleophilic aromatic substitution (SₙAr) on a polyfluorinated pyridine precursor. The high electrophilicity of the C4 position in compounds like 3,4,5-trifluoropyridine, activated by the flanking fluorine atoms, makes it highly susceptible to attack by nucleophiles.
Representative Synthetic Workflow: SₙAr Approach
The following protocol describes a representative synthesis based on established chemical principles for the formation of aminopyridines from polyfluorinated precursors.
Caption: General workflow for the synthesis of 3,5-Difluoropyridin-4-amine.
Detailed Experimental Protocol
Objective: To synthesize 3,5-Difluoropyridin-4-amine via nucleophilic aromatic substitution.
Materials:
-
3,4,5-Trifluoropyridine (1 equivalent)
-
Ammonium hydroxide (28-30% aqueous solution, 5-10 equivalents)
-
Dimethyl sulfoxide (DMSO) or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4,5-trifluoropyridine (1 eq.) in DMSO.
-
Reagent Addition: Add ammonium hydroxide solution (5-10 eq.) to the vessel.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The rationale for using a sealed vessel and heat is to maintain the concentration of the volatile ammonia nucleophile and provide sufficient activation energy for the SₙAr reaction.
-
Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the desired product and evaporate the solvent to yield 3,5-Difluoropyridin-4-amine as a solid. The purity can be confirmed by ¹H NMR, LC-MS, and melting point analysis.
Reactivity and Applications in Synthesis
The utility of 3,5-Difluoropyridin-4-amine stems from its predictable reactivity, primarily centered around the nucleophilic amino group.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides, which are common functionalities in drug molecules.
-
N-Alkylation: It can be alkylated under standard conditions, although the reduced nucleophilicity of the amine may require slightly more forcing conditions compared to non-fluorinated analogues.
-
Coupling Reactions: The amine serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the construction of complex aryl-amino-pyridine structures.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups at the 4-position.[6]
The presence of the flanking fluorine atoms makes this building block particularly valuable in drug discovery.[5] Pyrimidine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, and fluorination is a proven strategy to optimize their therapeutic potential.[7][8]
Key Application Areas:
-
Oncology: Used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif and the fluorine atoms can enhance binding affinity and metabolic stability.
-
Anti-inflammatory Agents: Serves as a core for novel anti-inflammatory drugs.[5]
-
Agrochemicals: Employed in the creation of advanced herbicides and fungicides, where fluorine substitution can increase efficacy and environmental stability.[5]
-
Neuroscience: The scaffold is relevant for developing agents targeting central nervous system (CNS) disorders, where lipophilicity and metabolic stability are paramount for crossing the blood-brain barrier.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Difluoropyridin-4-amine is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendation: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3,5-Difluoropyridin-4-amine is more than just a chemical reagent; it is an enabling tool for innovation in molecular design. Its unique structural and electronic properties, conferred by the ortho-fluorine atoms, provide medicinal and agricultural chemists with a powerful building block to address challenges related to potency, selectivity, and pharmacokinetics. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and crop protection agents.
References
-
PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific. Retrieved from [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
-
J&K Scientific. (n.d.). 3,5-Difluoropyridin-4-amine, 98% | 159783-22-9. Retrieved from [Link]
- Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(7).
-
European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]
- Loidreau, Y., et al. (2013). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. Tetrahedron, 69(34), 7128-7137.
- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 11), 1085–1092.
- Chivers, T., et al. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 56(22), 14167-14178.
- Al-Omair, M. A., & Elsaedany, M. M. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2588.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
-
SpectraBase. (n.d.). 3,5-difluoro-2,6-dimethoxy-4-(2-methoxyphenoxy)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
OUCI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
-
SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 485-506.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
Sources
- 1. 159783-22-9 CAS MSDS (4-Amino-3,5-difluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
